Cas no 2137482-30-3 (methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate)

Methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate is a specialized organic compound featuring a pyrazole core functionalized with an ethyl group and a propynoate ester. This structure combines the reactivity of an alkyne with the heterocyclic properties of pyrazole, making it a versatile intermediate in synthetic chemistry. Its key advantages include its potential as a building block for pharmaceuticals, agrochemicals, and advanced materials due to the presence of both electrophilic and nucleophilic sites. The ester moiety enhances solubility and facilitates further derivatization, while the pyrazole ring contributes to stability and bioactivity. This compound is particularly valuable in medicinal chemistry for designing targeted molecules.
methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate structure
2137482-30-3 structure
Product Name:methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate
CAS No:2137482-30-3
MF:C9H10N2O2
MW:178.187901973724
CID:6361832
PubChem ID:165955516
Update Time:2025-10-24

methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate
    • 2137482-30-3
    • EN300-787280
    • Inchi: 1S/C9H10N2O2/c1-3-7-6-8(11-10-7)4-5-9(12)13-2/h6H,3H2,1-2H3,(H,10,11)
    • InChI Key: IVKKAVJFMRKWCV-UHFFFAOYSA-N
    • SMILES: O(C)C(C#CC1=CC(CC)=NN1)=O

Computed Properties

  • Exact Mass: 178.074227566g/mol
  • Monoisotopic Mass: 178.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55Ų

methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate Pricemore >>

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Additional information on methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate

Introduction to Methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate (CAS No. 2137482-30-3)

Methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate, a compound with the chemical formula C9H9NO2, is a derivative of pyrazole and has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2137482-30-3, belongs to a class of heterocyclic compounds that have shown promise in various biological and chemical applications.

The molecular structure of Methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate features a pyrazole ring substituted with an ethyl group at the 5-position and a propynoate moiety at the 3-position. The presence of these functional groups makes it a versatile scaffold for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole-based compounds have been investigated for their potential in treating various diseases, including inflammation, cancer, and infectious diseases. The ethyl-substituted pyrazole ring in Methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate contributes to its stability and reactivity, making it an attractive candidate for further pharmacological studies.

One of the most compelling aspects of this compound is its potential as a precursor for the development of novel drugs. The propynoate group provides a site for further functionalization, allowing chemists to explore diverse chemical transformations. These modifications can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. For instance, researchers have demonstrated that certain pyrazole-based compounds can inhibit the activity of enzymes involved in cancer cell proliferation. The structural features of Methyl 3-(5-ethyl-1H-pyrazol-3-yl)prop-2-ynoate make it a promising candidate for such applications, as it can be easily modified to target specific biological pathways.

The synthesis of Methyl 3-(5-ethyl-1H-pyrazol-3-yloate) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of ethyl acetoacetate with ethyl propiolate in the presence of a base, followed by cyclization to form the pyrazole ring. Subsequent functionalization steps introduce the ethyl group at the 5-position and the propynoate moiety at the 3-position.

The compound's solubility and stability are also important factors to consider in its application. Methyl 3-(5-Ethyl-lH-pyrazol--yl)prop--ynoate exhibits good solubility in organic solvents, which facilitates its use in various chemical reactions and formulations. Additionally, its stability under different storage conditions makes it suitable for long-term research and development projects.

In conclusion, Methyl 3-(5-Ethyl-lH-pyrazol--yl)prop--ynoate (CAS No. 2137482--30--3) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further studies aimed at developing new therapeutic agents. As research in this field continues to advance, compounds like Methyl 3-(5-Ethyl-lH-pyrazol--yl)prop--ynoate are expected to play a crucial role in addressing various medical challenges.

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